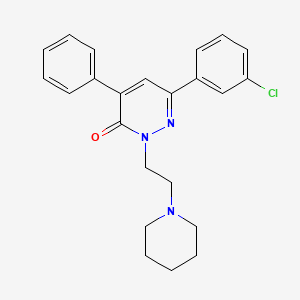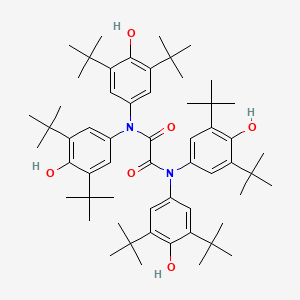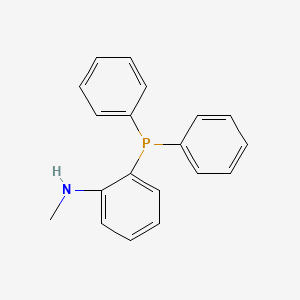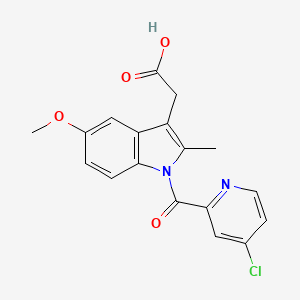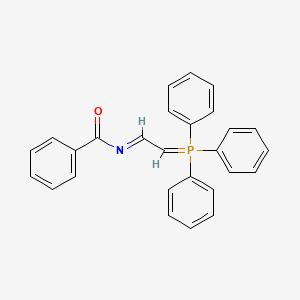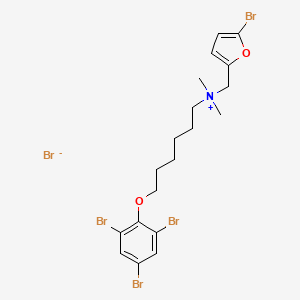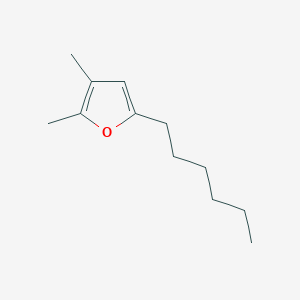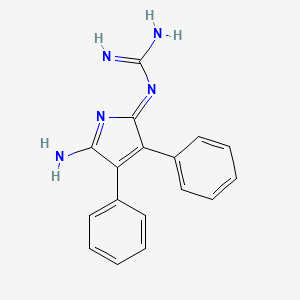
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine is a complex organic compound with a unique structure that includes a pyrrole ring substituted with amino and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine typically involves the acylation of α-arylaminonitriles with arylacetic acid chlorides, followed by intramolecular cyclization in the presence of potassium hydroxide . This method allows for the formation of the pyrrole ring with the desired substitutions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
科学的研究の応用
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
類似化合物との比較
Similar Compounds
4-Amino-1,3,5-triaryl-1H-pyrrol-2(5H)-ones: These compounds share a similar pyrrole ring structure but differ in their substitution patterns.
Pyrazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and have diverse biological activities.
Uniqueness
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C17H15N5 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC名 |
(1Z)-1-(5-amino-3,4-diphenylpyrrol-2-ylidene)guanidine |
InChI |
InChI=1S/C17H15N5/c18-15-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)16(21-15)22-17(19)20/h1-10H,(H5,18,19,20,21,22) |
InChIキー |
IAHXPURXDXCQFS-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C(/C(=N/C(=N)N)/N=C2N)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N)N)N=C2N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


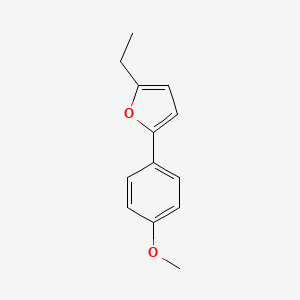
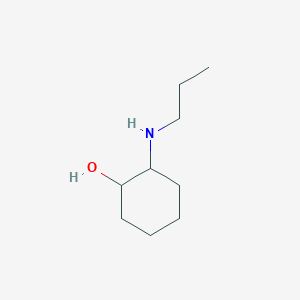
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
